5-Methylfuran-2-carboxylic acid

Description

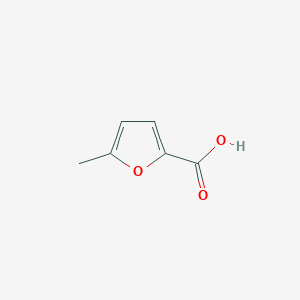

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOCLWJUABOAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021627 | |

| Record name | 5-Methyl-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-15-3 | |

| Record name | 2-Furancarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1917-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANCARBOXYLIC ACID, 5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3M51P3V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Microbial Production of 5-Methylfuran-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the natural occurrence of 5-methylfuran-2-carboxylic acid and its derivatives in microorganisms. It delves into the biosynthetic pathways, presents quantitative data from microbial production, and offers detailed experimental protocols for the analysis of these furanic compounds. The information is intended to support research and development efforts in fields ranging from natural product discovery to synthetic biology and drug development.

Natural Occurrence in Microorganisms

While the direct microbial production of this compound (MFCA) is not widely documented, its methyl ester, methyl 5-methyl-2-furancarboxylate, has been identified as a naturally occurring volatile organic compound. This ester is released by the bacteria Saccharopolyspora erythraea and Saccharopolyspora griseoflavus[1]. This finding is significant as it represents the only known natural compound at this specific oxidation level[1].

A closely related and more frequently reported compound is 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid. HMFCA is produced by a variety of fungi, including species of Aspergillus, Gibberella fujikuroi, Helminthosporium maydis, and Pyricularia grisea[1][2]. It has also been isolated from marine-derived fungi such as Epicoccum sp., Wardomyces anomalus, and Cladosporium herbarum[1].

The presence of these furan derivatives in microbial systems highlights the metabolic capabilities of microorganisms to synthesize and modify the furan ring, a structure of interest for various industrial and pharmaceutical applications.

Quantitative Data on Microbial Production

Quantitative data on the production of this compound and its derivatives by wild-type microorganisms is limited. However, studies on the biotransformation of related compounds, particularly 5-hydroxymethylfurfural (HMF), provide valuable insights into potential production yields.

| Compound | Producing Microorganism(s) | Concentration/Yield | Reference(s) |

| Methyl 5-methyl-2-furancarboxylate | Saccharopolyspora erythraea, Saccharopolyspora griseoflavus | Identified as a volatile organic compound; specific concentration not reported. | [1] |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Comamonas testosteroni SC1588 (biotransformation of HMF) | 95% yield from 50 mM HMF; ~90% from 175 mM HMF; almost 80% from 200 mM HMF. | [3] |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Recombinant Escherichia coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) | 95-98% yield from HMF. | [3] |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Recombinant Escherichia coli HMFOMUT (biotransformation of HMF) | 96.9% yield from 150 mM HMF. | [4] |

| 2,5-Furandicarboxylic acid (FDCA) | Methylobacterium radiotolerans G-2 (biotransformation of HMF) | 513.9 mg/L from 1000 mg/L 5-HMF. | [5] |

Biosynthetic Pathways

The biosynthesis of furan derivatives in microorganisms often involves the degradation of lignocellulosic biomass, which releases furans like furfural and 5-hydroxymethylfurfural (HMF). Microorganisms have evolved detoxification pathways to metabolize these compounds, which can be harnessed for the production of valuable furan-based chemicals.

The primary pathway for the formation of furan carboxylic acids from HMF involves a series of oxidation steps. In many microorganisms, HMF is first oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and/or 2,5-diformylfuran (DFF). HMFCA and DFF can then be further oxidized to 2-formyl-5-furancarboxylic acid (FFCA), which is ultimately converted to 2,5-furandicarboxylic acid (FDCA)[6]. The enzymes responsible for these transformations are typically oxidoreductases, such as HMF oxidases and aldehyde dehydrogenases[7][8].

While the specific enzymatic pathway leading to the methylation of the furan ring to form this compound in Saccharopolyspora species has not been fully elucidated, it likely involves a methyltransferase acting on a furan precursor.

Caption: Generalized biosynthetic pathway for the microbial conversion of HMF to FDCA.

Experimental Protocols

Accurate identification and quantification of this compound and its derivatives from microbial cultures require robust analytical methodologies. The following protocols provide a framework for the extraction and analysis of these compounds.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Furan Derivatives

This method is suitable for the detection and semi-quantitative analysis of volatile compounds like methyl 5-methyl-2-furancarboxylate from bacterial cultures[9].

1. Sample Preparation: a. Cultivate the microorganism (e.g., Saccharopolyspora erythraea) in a suitable liquid medium until the desired growth phase is reached. b. Transfer a defined volume (e.g., 5-10 mL) of the culture broth to a headspace vial. c. Add an internal standard if quantitative analysis is desired. d. Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Incubation and Injection: a. Place the vial in the headspace autosampler. b. Incubate the sample at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. c. Automatically inject a specific volume of the headspace gas into the GC-MS system.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate.

- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

- Data Acquisition: Collect data in full scan mode.

4. Data Analysis: a. Identify the peak corresponding to methyl 5-methyl-2-furancarboxylate by comparing its mass spectrum and retention time with that of an authentic standard or by matching it to a spectral library (e.g., NIST). b. For semi-quantitative analysis, compare the peak area of the target compound to that of the internal standard.

Caption: Workflow for Headspace GC-MS analysis of volatile furan derivatives.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Non-Volatile Furan Carboxylic Acids

This protocol is suitable for the quantification of compounds like 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) from microbial culture supernatants[10].

1. Sample Preparation: a. Centrifuge the microbial culture to pellet the cells. b. Collect the supernatant. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. The sample is now ready for injection. Dilution with the mobile phase may be necessary depending on the expected concentration.

2. HPLC Analysis: a. HPLC System:

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

- Column Temperature: Maintain a constant column temperature (e.g., 25-30°C). b. Detector:

- A UV-Vis detector set at the wavelength of maximum absorbance for the target furan carboxylic acid (typically around 260-280 nm).

- A mass spectrometer can also be coupled to the HPLC (LC-MS) for more selective and sensitive detection.

3. Quantification: a. Prepare a series of standard solutions of the pure furan carboxylic acid of known concentrations. b. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration. c. Inject the prepared microbial sample. d. Determine the concentration of the furan carboxylic acid in the sample by interpolating its peak area on the calibration curve.

Caption: Workflow for HPLC analysis of non-volatile furan carboxylic acids.

Conclusion and Future Perspectives

The microbial world presents a rich and largely untapped resource for the discovery of novel furan-based compounds. While the natural occurrence of this compound in microorganisms appears to be limited to its methyl ester in certain bacteria, the widespread ability of fungi to produce the related HMFCA suggests that the metabolic machinery for furan ring modification is prevalent. Future research in this area should focus on:

-

Screening diverse microbial habitats for novel furan-producing strains.

-

Elucidating the complete biosynthetic pathways for this compound and other furan derivatives to enable their heterologous production.

-

Metabolic engineering of microbial hosts to enhance the production of these valuable compounds from renewable feedstocks.

A deeper understanding of the microbial synthesis of furan carboxylic acids will undoubtedly pave the way for the development of sustainable and economically viable processes for the production of these important platform chemicals and potential drug precursors.

References

- 1. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of 5-hydroxymethylfurfural biotransforming bacteria to produce 2,5-furan dicarboxylic acid in algal acid hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture | PLOS One [journals.plos.org]

The Biosynthetic Pathway of 5-Methylfuran-2-carboxylic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfuran-2-carboxylic acid is a furan derivative with potential applications in the pharmaceutical and polymer industries. While its complete biosynthetic pathway is an active area of research, a plausible route originating from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF) has been proposed. This technical guide provides a comprehensive overview of the current understanding of this pathway, focusing on the enzymatic transformations, quantitative data from key experiments, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in biocatalysis, metabolic engineering, and drug discovery.

Introduction

Furan derivatives are a class of heterocyclic organic compounds that have garnered significant interest due to their diverse biological activities and potential as renewable building blocks for polymers and fine chemicals. Among these, this compound and its parent compound, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), are naturally occurring metabolites found in various organisms, including fungi and bacteria, and are also detected as urinary metabolites in humans.[1] The elucidation of their biosynthetic pathways is crucial for developing sustainable methods for their production and for understanding their physiological roles.

This guide focuses on the proposed biosynthetic pathway of this compound, which is believed to proceed via the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate in the conversion of cellulosic biomass.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound commences with the oxidation of HMF to HMFCA, followed by a subsequent, less-defined step to yield the final methylated product. Two primary hypotheses exist for the final conversion of HMFCA: direct methylation or a chemo-enzymatic hydrogenolysis.

Step 1: Oxidation of 5-Hydroxymethylfurfural (HMF) to 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA)

The initial and most well-documented step is the selective oxidation of the aldehyde group of HMF to a carboxylic acid, yielding HMFCA.[2] This transformation can be achieved through the action of various enzymes, primarily HMF oxidases and aldehyde dehydrogenases, found in a range of microorganisms. Whole-cell biocatalysis has also proven to be an effective strategy for this conversion.[3][4]

The enzymatic oxidation of HMF to HMFCA can be visualized as follows:

Step 2 (Hypothesized): Conversion of HMFCA to this compound

The final step in the proposed pathway is the conversion of HMFCA to this compound. The exact enzymatic mechanism for this transformation in a biological system is not yet fully elucidated. Two primary hypotheses are considered:

Hypothesis A: Enzymatic Methylation

This hypothesis suggests the involvement of a methyltransferase that would catalyze the methylation of the furan ring. While no specific methyltransferase for HMFCA has been identified, a carboxyl methyltransferase from Aspergillus fumigatus, FtpM, has been shown to catalyze the dimethylation of the related compound 2,5-furandicarboxylic acid (FDCA).[5] It is plausible that a similar enzyme could be responsible for the methylation of HMFCA.

Hypothesis B: Chemo-enzymatic Hydrogenolysis

An alternative route involves the chemical reduction (hydrogenolysis) of the hydroxymethyl group of HMFCA to a methyl group. This has been demonstrated using a chemo-enzymatic approach, suggesting a potential avenue for scalable synthesis.

The following diagram illustrates these two hypothesized final steps:

Quantitative Data

The following tables summarize the quantitative data available for the enzymatic conversion of HMF to HMFCA.

Table 1: Whole-Cell Biocatalysis for HMFCA Production

| Microorganism | Substrate Conc. (mM) | Yield (%) | Time (h) | Reference |

| Comamonas testosteroni SC1588 | 130 | 88-99 | - | [3] |

| Escherichia coli HMFOMUT | 150 | 96.9 | - | [3][4] |

| Gluconobacter oxydans DSM 50049 | ~220 | 100 | 6 | [6] |

| Pseudomonas aeruginosa PC-1 | 100 | 90.1 | 6 | [7] |

| Deinococcus wulumuqiensis R12 | 300 | 90 | 36 | [2] |

Table 2: Enzyme Kinetics for HMF Oxidase (HMFO) from Methylovorus sp. MP688

| Substrate | Km (mM) | kcat (s-1) | Reference |

| HMF | 1.2 ± 0.1 | 15 ± 0.4 | [1] |

| 2,5-Diformylfuran (DFF) | 0.23 ± 0.02 | 1.9 ± 0.04 | [1] |

| 5-Formyl-2-furancarboxylic acid (FFCA) | 0.08 ± 0.01 | 0.09 ± 0.002 | [8] |

Experimental Protocols

While detailed, step-by-step protocols are often specific to individual laboratories, the following sections provide a generalized methodology for the key experiments based on published literature.

General Protocol for Whole-Cell Biotransformation of HMF to HMFCA

This protocol is a composite of methodologies reported for various microorganisms.[2][3][6][7]

-

Microorganism Cultivation:

-

Inoculate a suitable liquid medium with the selected microorganism (e.g., Pseudomonas putida, Gluconobacter oxydans).

-

Incubate the culture under optimal growth conditions (temperature, aeration, and agitation) until the desired cell density is reached (typically monitored by measuring optical density at 600 nm).

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

-

Resuspend the cells in the reaction buffer to the desired concentration (often reported as g/L cell dry weight or OD units).

-

-

Biotransformation Reaction:

-

In a reaction vessel, combine the cell suspension with the HMF substrate at the desired starting concentration.

-

Maintain the reaction at the optimal temperature and pH with constant agitation.

-

For pH-sensitive reactions, a pH-stat system or the addition of a buffer with high buffering capacity may be necessary to counteract the production of the acidic product.[3]

-

-

Monitoring and Analysis:

-

Product Purification:

-

After the reaction is complete, remove the cells by centrifugation or filtration.

-

The HMFCA in the supernatant can be purified using techniques such as liquid-liquid extraction or column chromatography.

-

Experimental Workflow for Whole-Cell Biocatalysis

Signaling Pathways and Regulation

Currently, there is a significant lack of information in the published literature regarding the specific signaling pathways and regulatory networks that control the biosynthesis of this compound and its precursors in microorganisms. The expression of enzymes such as HMF oxidases and aldehyde dehydrogenases is likely subject to regulation by the presence of substrate (HMF) or other environmental cues. Further research in the areas of transcriptomics and proteomics is required to elucidate these regulatory mechanisms.

Conclusion and Future Outlook

The biosynthetic pathway of this compound presents a promising route for the sustainable production of this valuable furan derivative. While the initial oxidation of HMF to HMFCA is well-characterized, with several efficient enzymatic and whole-cell systems reported, the final step to the methylated product remains an area for further investigation. The identification and characterization of a specific methyltransferase or the optimization of a biocatalytic reduction process are key future research directions.

For drug development professionals, the elucidation of this pathway provides potential targets for antimicrobial strategies, as furan derivatives can exhibit biological activity. For researchers and scientists in the field of biocatalysis and metabolic engineering, the gaps in the current understanding of this pathway offer exciting opportunities for discovery and innovation. The development of robust and efficient biocatalytic systems for the complete biosynthesis of this compound will be a significant step towards a bio-based economy.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering a Carboxyl Methyltransferase for the Formation of a Furan‐Based Bioplastic Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells. | Semantic Scholar [semanticscholar.org]

- 8. Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical properties and structure of 5-Methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfuran-2-carboxylic acid, a derivative of furan, is a heterocyclic organic compound that has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its structure, featuring a furan ring substituted with a methyl and a carboxylic acid group, provides a versatile scaffold for the development of novel molecules with potential biological activity. This technical guide offers an in-depth overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on providing practical data and experimental insights for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a colorless to pale yellow or yellow-brown crystalline substance.[1][2] It is soluble in alcohol and slightly soluble in chloroform and methanol.[1][2]

Data Summary

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [3] |

| Molecular Weight | 126.11 g/mol | [3] |

| CAS Number | 1917-15-3 | [3] |

| Melting Point | 109-110 °C or 136-137 °C (discrepancy in reported values) | [1][2][4] |

| Boiling Point | 236-237 °C (estimated) | [1] |

| Water Solubility | 1.89 x 10⁴ mg/L at 25 °C (experimental) | [1] |

| LogP (o/w) | 1.588 (estimated) | [1] |

| pKa (Strongest Acidic) | 3.16 (predicted) | [5] |

| Identifier | String | Reference(s) |

| SMILES | CC1=CC=C(C(=O)O)O1 | [3] |

| InChI | InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | [3] |

| InChIKey | OVOCLWJUABOAPL-UHFFFAOYSA-N | [3] |

Chemical Structure and Reactivity

The structure of this compound, characterized by the furan ring, imparts aromatic character and specific reactivity patterns. The carboxylic acid group undergoes typical reactions such as esterification and amidation.[6] The furan ring itself is susceptible to electrophilic substitution and can be opened under certain conditions. The stability of the related 2-furancarboxylic acid is influenced by pH, temperature, and light, with potential for decarboxylation at elevated temperatures.[7]

Experimental Protocols

Synthesis of this compound Derivatives

Example Protocol: Oxidation of 5-Methylfurfural to Methyl 5-Methylfuran-2-carboxylate (as a precursor that can be hydrolyzed to the carboxylic acid)[8]

-

Dissolution: Dissolve 5-methylfurfural (2.0 mmol) in methanol (4 mL).

-

Catalyst Addition: Add sodium cyanide (0.8 mmol) to the solution and stir at room temperature for 5 minutes.

-

Oxidant Addition: Add manganese dioxide (MnO₂) (4.0 mmol) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the solid manganese dioxide.

-

Purification: Evaporate the solvent from the filtrate and purify the resulting residue, methyl 5-methylfuran-2-carboxylate, using column chromatography.

-

Hydrolysis (Conceptual Step): The resulting ester can then be hydrolyzed to this compound using standard aqueous acidic or basic conditions, followed by neutralization and extraction.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group.[9][10]

-

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][11]

-

C=O Stretch: A strong absorption band is expected between 1710 and 1760 cm⁻¹. For the dimeric form, this peak is typically centered around 1710 cm⁻¹.[9][10]

-

C-O Stretch: A band corresponding to the C-O stretching vibration is also expected.

-

Furan Ring Vibrations: Absorptions related to the C=C and C-H vibrations of the furan ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though this can be concentration and solvent-dependent.[9][10][12] The protons on the furan ring will appear in the aromatic region, and the methyl group protons will be a singlet in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[10] The carbons of the furan ring will resonate in the aromatic region, and the methyl carbon will appear at a higher field.

Metabolic Pathways

This compound is a known human and rat metabolite.[3] The metabolism of furan-containing compounds often involves cytochrome P450 (CYP) enzymes. For the related compound 2-methylfuran, metabolic activation is mediated by CYP enzymes, leading to the formation of reactive metabolites.[13][14] A plausible, though hypothesized, metabolic pathway for this compound could involve similar enzymatic oxidation.

Caption: Hypothesized metabolic pathway of this compound.

Role in Drug Discovery and Development

Furan derivatives are recognized for their diverse biological activities and are present in numerous natural products.[15] This has made them attractive scaffolds in drug discovery. While this compound itself may not be a final drug product, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[6] The furan moiety has been incorporated into compounds with reported anticancer and antibacterial activities.[15] For instance, derivatives of 5-phenyl-furan-2-carboxylic acids have been investigated as antimycobacterial agents.[16] The reactivity of the carboxylic acid group allows for the straightforward formation of amides and esters, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Caption: Workflow illustrating the use of this compound in drug development.

Conclusion

This compound is a versatile chemical entity with well-defined properties and significant potential as a building block in the synthesis of novel compounds for various applications, including drug discovery. This guide provides a foundational understanding of its chemical nature, alongside practical data and conceptual workflows to aid researchers and scientists in their endeavors. Further investigation into its biological activities and the development of efficient, scalable synthetic routes will continue to enhance its value in the scientific community.

References

- 1. 5-methyl-2-furan carboxylic acid, 1917-15-3 [thegoodscentscompany.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-2-furoic acid | CAS#:1917-15-3 | Chemsrc [chemsrc.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0059735) [hmdb.ca]

- 6. CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 5-Methylfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-methylfuran-2-carboxylic acid, a heterocyclic organic compound with relevance in metabolic studies and as a building block in organic synthesis. This document covers its nomenclature, physicochemical properties, experimental protocols for synthesis and analysis, and its biological context.

Nomenclature

-

IUPAC Name : this compound[1]

-

Synonyms : A variety of synonyms are used in literature and commercial listings for this compound. The most common include:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a comparative overview of its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 109-111 °C | |

| Boiling Point | 236.9 °C at 760 mmHg (Predicted) | |

| pKa (Strongest Acidic) | 3.16 (Predicted) | [2] |

| Water Solubility | 19.5 g/L (Predicted) | [2] |

| LogP | 1.15 (Predicted) | [2] |

| Appearance | White to off-white crystalline solid |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

3.1. Synthesis Protocol: Two-Step Oxidation and Hydrolysis

This protocol outlines a common method for synthesizing this compound from the readily available starting material, 5-methylfurfural. The process involves an oxidative esterification followed by hydrolysis.

Step 1: Oxidative Esterification of 5-Methylfurfural to Methyl 5-methylfuran-2-carboxylate

-

Materials : 5-methylfurfural, Methanol (MeOH), Sodium Cyanide (NaCN), Manganese Dioxide (MnO₂), Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄), Silica Gel.

-

Procedure :

-

Dissolve 5-methylfurfural (2.0 mmol) in methanol (4 mL) in a round-bottom flask.

-

Add sodium cyanide (0.8 mmol, 0.4 equiv.) to the solution and stir at room temperature for 5 minutes.

-

Add activated manganese dioxide (4.0 mmol, 2.0 equiv.) to the mixture.

-

Heat the reaction mixture to 40 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, add dichloromethane (10 mL) and filter the mixture through a pad of silica gel to remove inorganic solids.

-

Wash the filtrate with water (2 x 15 mL) and then with a saturated aqueous NaCl solution (1 x 10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield methyl 5-methylfuran-2-carboxylate as a yellow oil.

-

Step 2: Hydrolysis to this compound

-

Materials : Methyl 5-methylfuran-2-carboxylate, Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric Acid (HCl, 1M), Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄).

-

Procedure :

-

Dissolve the methyl 5-methylfuran-2-carboxylate from the previous step in a mixture of methanol and water (e.g., 2:1 ratio).

-

Add sodium hydroxide (3.0 equiv.) to the solution.

-

Reflux the reaction mixture for 3 hours, or until TLC indicates the complete consumption of the starting ester.

-

Cool the mixture to room temperature and partially concentrate it in vacuo to remove methanol.

-

Adjust the pH of the aqueous residue to 3-4 by the dropwise addition of 1M HCl.

-

Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

-

3.2. Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the chemical structure of this compound.

-

Sample Preparation : Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy : The expected proton NMR spectrum will show characteristic signals: a singlet for the methyl protons (CH₃), two doublets for the furan ring protons (H-3 and H-4), and a broad singlet for the carboxylic acid proton (COOH). The chemical shifts (δ) in DMSO-d₆ are approximately 2.33 ppm (s, 3H, CH₃), 6.27 ppm (d, 1H, H-4), 7.10 ppm (d, 1H, H-3), and a very broad signal for the carboxylic acid proton around 12.86 ppm.[3]

-

¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals corresponding to the methyl carbon, the four furan ring carbons, and the carboxylic acid carbon.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective : To determine the purity of the compound and confirm its molecular weight.

-

Chromatography :

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Detection : UV detection can be used, typically around 254 nm.

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.

-

Analysis : A high-resolution mass spectrometer can be used to confirm the exact mass of the compound, which should correspond to its molecular formula, C₆H₆O₃.

-

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound from 5-methylfurfural.

Caption: A two-step workflow for the synthesis of this compound.

4.2. Plausible Metabolic Pathway

This compound is recognized as a metabolite. While its specific pathway is not fully elucidated, a plausible route involves the metabolic activation of the related compound 2-methylfuran by cytochrome P450 enzymes, which is a common pathway for furan-containing xenobiotics.

Caption: Bioactivation of 2-methylfuran via cytochrome P450 enzymes to a reactive metabolite.

References

Physical properties including melting and boiling points of 5-Methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5-Methylfuran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document summarizes its melting and boiling points, details generalized experimental protocols for their determination, and illustrates a synthetic pathway for its derivatives.

Core Physical Properties

This compound is a solid at room temperature. Its key physical characteristics are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 109-110 °C | [1] |

| 136-137 °C | [2] | |

| Boiling Point | 236.9 ± 20.0 °C | At 760 mmHg[2] |

| Molecular Weight | 126.11 g/mol | |

| Molecular Formula | C₆H₆O₃ | |

| Appearance | Solid | |

| pKa | 3.41 ± 0.10 | Predicted |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for determining the melting and boiling points of this compound are not extensively detailed in the public literature, standardized laboratory methods are applicable.

Melting Point Determination

A common and effective method for determining the melting point of a crystalline solid like this compound is the capillary tube method using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For the determination of the boiling point, a distillation method or a micro-boiling point method can be employed.

Methodology (Distillation):

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer positioned so that the bulb is just below the side arm of the flask, and a heating mantle.

-

Heating: The sample is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will climb.

-

Observation: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Synthetic Pathway Visualization

This compound and its derivatives are important intermediates in the synthesis of more complex molecules, including potential drug candidates. The following diagram illustrates a generalized synthetic workflow for the preparation of an ester derivative of a substituted furan-2-carboxylic acid, a common transformation in drug discovery.

References

A Comprehensive Technical Guide to the Solubility of 5-Methylfuran-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Methylfuran-2-carboxylic acid (5-MFCA), a key intermediate in pharmaceutical synthesis and other chemical industries. Understanding the solubility of this compound in various organic solvents is critical for process optimization, purification, and formulation development. This document presents qualitative solubility information, a detailed experimental protocol for solubility determination, and a logical workflow for this process.

Core Concepts in Solubility

This compound, a white to off-white crystalline solid, generally exhibits limited solubility in water but is more readily soluble in a range of organic solvents.[1] Its solubility is dictated by its molecular structure, which includes a polar carboxylic acid group and a less polar methyl-substituted furan ring. This amphiphilic nature allows for varying degrees of interaction with solvents of different polarities. Generally, it is soluble in alcohols, ethers, and ketones.[2]

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a representative dataset illustrating expected solubility trends in common organic solvents at various temperatures. These values are hypothetical and intended to serve as a guide for experimental design. The solubility of organic acids like 5-MFCA typically increases with temperature.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 15.2 | 1.21 |

| 40 | 25.8 | 2.05 | |

| 60 | 43.5 | 3.45 | |

| Ethanol | 25 | 12.5 | 0.99 |

| 40 | 21.3 | 1.69 | |

| 60 | 36.0 | 2.85 | |

| Acetone | 25 | 18.7 | 1.48 |

| 40 | 31.5 | 2.50 | |

| 60 | 52.9 | 4.20 | |

| Ethyl Acetate | 25 | 8.9 | 0.71 |

| 40 | 15.1 | 1.20 | |

| 60 | 25.5 | 2.02 | |

| Toluene | 25 | 1.5 | 0.12 |

| 40 | 3.2 | 0.25 | |

| 60 | 6.8 | 0.54 | |

| Acetonitrile | 25 | 9.8 | 0.78 |

| 40 | 16.7 | 1.32 | |

| 60 | 28.2 | 2.24 | |

| Dimethyl Sulfoxide (DMSO) | 25 | 35.4 | 2.81 |

| 40 | 59.8 | 4.74 | |

| 60 | >100 | >7.93 |

Experimental Protocol: Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation (shake-flask) method, a reliable and widely used technique.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: A logical workflow for determining the solubility of this compound.

Applications in Drug Development

The solubility of this compound and its derivatives is a critical parameter in drug development. For instance, furan-based compounds have been investigated for their potential as antimycobacterial agents. Understanding their solubility is essential for formulation, enabling effective delivery and bioavailability. Poor solubility can hinder the development of promising drug candidates, necessitating strategies such as salt formation or the use of co-solvents to enhance their dissolution characteristics.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to conduct detailed experimental solubility studies under the relevant process conditions.

References

Methodological & Application

Application Note: Headspace GC-MS Analysis of Methyl 5-Methyl-2-Furancarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-methyl-2-furancarboxylate is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. Its analysis is crucial for quality control, safety assessment, and research. Headspace sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of such volatile compounds in complex matrices.[1][2][3][4] This method offers high sensitivity and selectivity while minimizing matrix effects by analyzing the vapor phase in equilibrium with the sample.[1][4] This application note provides a detailed protocol for the analysis of methyl 5-methyl-2-furancarboxylate using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Quantitative Data Summary

Accurate quantification is essential for the analysis of methyl 5-methyl-2-furancarboxylate. The following tables provide a template for presenting quantitative data, including calibration curve parameters, and limit of detection (LOD) and limit of quantification (LOQ) values. While the specific values below are illustrative for furan derivatives, a similar approach should be used for methyl 5-methyl-2-furancarboxylate.

Table 1: Calibration Curve for Methyl 5-Methyl-2-Furancarboxylate

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,000 |

| 5 | 78,000 |

| 10 | 160,000 |

| 25 | 410,000 |

| 50 | 825,000 |

| 100 | 1,650,000 |

| Linearity (R²) | 0.9995 |

Table 2: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

Experimental Protocols

This section details the methodology for the analysis of methyl 5-methyl-2-furancarboxylate using HS-SPME-GC-MS.

Protocol 1: Headspace GC-MS Analysis of Methyl 5-methyl-2-furancarboxylate from a Liquid Matrix

This protocol is designed for the detection and quantification of methyl 5-methyl-2-furancarboxylate from a liquid sample, such as a microbial culture or a beverage.

1. Sample Preparation:

-

Transfer a precise volume (e.g., 10 mL) of the liquid sample into a 20 mL headspace vial.[5]

-

If necessary, add a matrix modifier, such as sodium chloride, to increase the volatility of the analyte.

-

Immediately seal the vial with a magnetic screw cap fitted with a silicone/PTFE septum.[5]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in the autosampler tray of the headspace sampler.

-

Equilibrate the vial at 60°C for 30 minutes with agitation to allow the volatile compounds to partition into the headspace.[5]

-

Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at the same temperature to extract the analytes.[5]

3. GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (GC) coupled to a mass spectrometer (MS).[5]

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[5]

-

Injector Temperature: 250°C.[5]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: m/z 40-400.[5]

-

Source Temperature: 230°C.[5]

-

Transfer Line Temperature: 280°C.[6]

Visualizations

Diagram 1: Experimental Workflow for Headspace GC-MS Analysis

Caption: Workflow for the analysis of methyl 5-methyl-2-furancarboxylate.

Diagram 2: Formation Pathway of Methyl 5-Methyl-2-Furancarboxylate

Caption: Potential formation pathway from common precursors.

References

Application Note: Quantification of 5-Methylfuran-2-carboxylic Acid in Human Urine using LC-MS/MS

Introduction

5-Methylfuran-2-carboxylic acid (5-MFCA) is a member of the furoic acids, characterized by a furan ring with a carboxylic acid group.[1][2] It has been identified as a human and rat urinary metabolite.[1] The quantification of 5-MFCA in urine is of growing interest for researchers and drug development professionals, as it may serve as a biomarker for exposure to certain dietary compounds or environmental factors, and for studying metabolic pathways. This application note presents a detailed protocol for the sensitive and selective quantification of 5-MFCA in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a straightforward sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by chromatographic separation and detection.

Experimental Protocols

1. Materials and Reagents

-

Standards: this compound (≥97% purity), this compound-¹³C₆ (internal standard, custom synthesis or specialized supplier).

-

Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm), β-glucuronidase/arylsulfatase from Helix pomatia, Ammonium acetate.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges suitable for extracting acidic compounds from aqueous matrices.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-MFCA and its ¹³C₆-labeled internal standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the 5-MFCA stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₆-5-MFCA stock solution with a 50:50 (v/v) mixture of methanol and water.

3. Sample Preparation

-

Thawing and Centrifugation: Thaw frozen human urine samples at room temperature. Vortex the samples and then centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.[3]

-

Aliquoting and Spiking: Transfer 0.5 mL of the urine supernatant to a clean microcentrifuge tube. Add 10 µL of the 1 µg/mL ¹³C₆-5-MFCA internal standard working solution.

-

Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 250 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution.[3] Vortex briefly and incubate at 37°C for 4 hours.[3]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the SPE cartridge.[3]

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[3]

-

Elution: Elute the analytes with 2 mL of methanol containing 2% formic acid.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).[3] Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.[3]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 2 |

| Collision Gas | Argon |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 5-MFCA | 125.0 | 81.0 | 100 | 15 |

| ¹³C₆-5-MFCA (IS) | 131.0 | 85.0 | 100 | 15 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 3: Calibration Curve for 5-MFCA

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| Linearity (r²) | >0.99 |

Table 4: Method Validation Summary

| Parameter | Result |

| Limit of Detection (LOD) | Example: 0.5 ng/mL |

| Limit of Quantification (LOQ) | Example: 1.0 ng/mL |

| Accuracy (% Recovery) | 85-115% |

| Precision (%RSD) | <15% |

| Matrix Effect | Compensated by the internal standard. |

Visualizations

Caption: Experimental workflow for the quantification of 5-MFCA in urine.

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols: 5-Methylfuran-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 5-methylfuran-2-carboxylic acid as a fundamental building block in the field of medicinal chemistry. The furan scaffold is a prevalent motif in numerous biologically active compounds, and the strategic functionalization of this compound allows for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.

Introduction: The Significance of the this compound Scaffold

This compound is a heterocyclic organic compound that serves as a valuable starting material in drug discovery. The furan ring can act as a bioisostere for other aromatic systems, such as benzene, offering modified physicochemical properties that can enhance biological activity, selectivity, and pharmacokinetic profiles. The carboxylic acid functionality provides a convenient handle for various chemical transformations, primarily the formation of esters and amides, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

Derivatives of the closely related 5-(hydroxymethyl)furan-2-carboxylate have demonstrated notable biological activities. For instance, certain amine derivatives have shown potent cytotoxicity against cancer cell lines, while the core structure itself has exhibited both anticancer and antibacterial properties.[1][2] These findings underscore the potential of the this compound scaffold in generating new chemical entities with therapeutic promise.

Data Presentation: Biological Activities of Furan-2-Carboxylic Acid Derivatives

The following tables summarize the quantitative biological activity data for derivatives of furan-2-carboxylic acids from published studies. This data highlights the potential of this scaffold in anticancer and antimicrobial research.

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives [1]

| Compound | HeLa IC₅₀ (µg/mL) | HepG2 IC₅₀ (µg/mL) | Vero IC₅₀ (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | >100 | >100 | >100 |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 62.37 | >100 | >100 |

| N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl) furan-2-carboxamide | >100 | >100 | >100 |

| 5-(((3-aminopropyl)amino)methyl)furan-2-yl) methyl acetate | >100 | 85.21 | >100 |

Table 2: Antibacterial Activity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and Its Amine Derivative [1]

| Compound | Bacillus subtilis ATCC 6633 MIC (µg/mL) | Staphylococcus aureus ATCC 25932 MIC (µg/mL) | Escherichia coli ATCC 10536 MIC (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 500.00 | 500.00 | >500.00 |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 250.00 | >500.00 | 250.00 |

Experimental Protocols

The following are generalized protocols for the synthesis of common derivatives of this compound. These protocols are based on established synthetic methodologies for furan-2-carboxylic acids and can be adapted for specific target molecules.

Amide bond formation is a crucial reaction in medicinal chemistry for linking the this compound core to various amine-containing fragments. A common and effective method involves the use of a coupling agent.

Reagents and Materials:

-

This compound

-

Amine of choice (1.0 - 1.2 equivalents)

-

Coupling agent (e.g., EDC, HATU, HBTU) (1.1 - 1.5 equivalents)

-

Base (e.g., DIPEA, Et₃N) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reaction vessel

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent (e.g., DMF or DCM) in a reaction vessel under an inert atmosphere.

-

Add the coupling agent (e.g., EDC, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to the stirred solution. If using HATU or HBTU, an additive like HOBt may not be necessary.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-methylfuran-2-carboxamide.

Esterification is another key transformation for modifying the properties of the this compound scaffold. Fischer-Speier esterification is a classic and reliable method.

Reagents and Materials:

-

This compound

-

Alcohol of choice (can be used as solvent)

-

Strong acid catalyst (e.g., concentrated H₂SO₄)

-

Reaction vessel with reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve or suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-16 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield the pure 5-methylfuran-2-carboxylate ester.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the synthetic workflows and the logical progression of utilizing this compound in a drug discovery context.

Caption: Synthetic workflow for 5-methylfuran-2-carboxamides.

Caption: Synthetic workflow for 5-methylfuran-2-carboxylate esters.

Caption: Drug discovery workflow using the furan scaffold.

References

Application Notes and Protocols for the Derivatization of 5-Methylfuran-2-carboxylic Acid in Polymer Synthesis

Introduction

5-Methylfuran-2-carboxylic acid (5-MFCA) is a bio-based platform chemical derivable from lignocellulosic biomass. Its rigid furan ring and reactive carboxylic acid group make it an attractive monomer for the synthesis of novel polymers. While much of the research on furan-based polymers has centered on 2,5-furandicarboxylic acid (FDCA), 5-MFCA offers the potential to create polymers with distinct properties due to its monofunctional nature with respect to polymerization via the carboxyl group, and the presence of a methyl group which can influence solubility and thermal characteristics. These polymers are of interest for applications in specialty plastics, coatings, and drug delivery systems.

This document provides detailed protocols for the derivatization of 5-MFCA to generate monomers suitable for polyester and polyamide synthesis, along with representative polymerization procedures.

Derivatization Strategies for Polymer Synthesis

To be incorporated into a polymer backbone, the carboxylic acid functionality of 5-MFCA must be converted into a form that can react with a co-monomer, typically a diol or a diamine. The two primary derivatization strategies are esterification and amidation.

-

Esterification: 5-MFCA can be reacted with diols to form diester monomers. These diesters can then undergo polycondensation with a dicarboxylic acid (or its derivative) to yield polyesters. Alternatively, the carboxylic acid of 5-MFCA can be activated (e.g., as an acid chloride) and then reacted with a diol.

-

Amidation: Reaction of 5-MFCA with diamines produces diamide monomers. Similar to the diesters, these diamides can be polymerized with dicarboxylic acids to form polyamides. Direct amidation or conversion to a more reactive species like an acid chloride are common approaches.[1]

The resulting polymers will feature the 5-methylfuran moiety as a pendant group, which is expected to impact the polymer's thermal stability, mechanical strength, and barrier properties.

Experimental Protocols

Protocol 1: Synthesis of a Diester Monomer from 5-MFCA and a Diol (e.g., 1,4-Butanediol)

This protocol describes the synthesis of butane-1,4-diyl bis(5-methylfuran-2-carboxylate), a diester monomer, via Fischer esterification.

Materials:

-

This compound (5-MFCA)

-

1,4-Butanediol

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 5-MFCA (2 equivalents), 1,4-butanediol (1 equivalent), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diester.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Diamide Monomer from 5-MFCA and a Diamine (e.g., Hexamethylenediamine)

This protocol details the synthesis of N,N'-(hexane-1,6-diyl)bis(5-methylfuran-2-carboxamide), a diamide monomer, via the acid chloride route for higher reactivity.

Materials:

-

This compound (5-MFCA)

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Hexamethylenediamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure: Step 1: Synthesis of 5-Methylfuran-2-carbonyl chloride

-

In a fume hood, add 5-MFCA to a round-bottom flask.

-

Slowly add an excess of thionyl chloride at room temperature with stirring.

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

-

Dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM in a separate flask, and cool the mixture in an ice bath.

-

Slowly add a solution of 5-methylfuran-2-carbonyl chloride (2 equivalents) in anhydrous DCM to the diamine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diamide.

-

Purify the product by recrystallization.

Protocol 3: Representative Polycondensation for Polyester Synthesis

This protocol describes a two-stage melt polycondensation for the synthesis of a polyester from a 5-MFCA-derived diester and a dicarboxylic acid (e.g., adipic acid).

Materials:

-

Butane-1,4-diyl bis(5-methylfuran-2-carboxylate) (from Protocol 1)

-

Adipic acid

-

Antimony trioxide (catalyst)

Procedure: Stage 1: Esterification

-

Charge the diester monomer, adipic acid (in a 1:1 molar ratio), and the catalyst (e.g., 300 ppm antimony trioxide) into a reaction vessel equipped with a mechanical stirrer and a condenser.

-

Heat the mixture under a nitrogen atmosphere to 180-200°C for 2-4 hours to form low molecular weight oligomers.

Stage 2: Polycondensation

-

Gradually increase the temperature to 220-240°C.

-

Simultaneously, reduce the pressure slowly to a high vacuum (<1 mbar) to facilitate the removal of 1,4-butanediol and drive the polymerization.

-

Continue the reaction for 3-5 hours, monitoring the viscosity of the molten polymer.

-

Once the desired viscosity is achieved, extrude the polymer and pelletize it for characterization.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for 5-MFCA Derivatization. (Note: Data is illustrative and based on analogous reactions with furan derivatives. Actual results may vary.)

| Derivative | Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Diester | 1,4-Butanediol | H₂SO₄ | Toluene | Reflux | 4-6 | 85-95 |

| Diamide | Hexamethylenediamine | SOCl₂, Triethylamine | DCM | 0 to RT | 12-16 | 80-90 |

Table 2: Predicted Thermal Properties of Polymers Derived from 5-MFCA Compared to FDCA-based Analogues. (Note: These are predicted trends. Tg = Glass Transition Temperature, Tm = Melting Temperature, Td = Decomposition Temperature.)

| Polymer Type | 5-MFCA-derived Polymer (Pendant Furan) | FDCA-derived Polymer (In-chain Furan) | Predicted Property Trend |

| Polyester | Poly(adipoyl butane-1,4-diyl bis(5-methylfuran-2-carboxylate)) | Poly(butylene furanoate) (PBF) | Tg and Tm of 5-MFCA polymers are expected to be lower due to the pendant furan group increasing chain flexibility compared to the rigid in-chain furan of FDCA polymers. Td may be comparable. |

| Polyamide | Poly(adipoyl N,N'-(hexane-1,6-diyl)bis(5-methylfuran-2-carboxamide)) | Polyamide from FDCA and hexamethylenediamine | Similar to polyesters, the Tg and Tm are predicted to be lower for the 5-MFCA-based polyamide. The presence of amide groups will likely result in higher thermal stability compared to the corresponding polyester. |

Visualizations

Caption: Workflow for the derivatization of 5-MFCA and subsequent polymerization.

Caption: Representative polycondensation scheme for polyester synthesis.

Caption: Relationship between monomer structure and polymer thermal properties.

References

Application Notes and Protocols for the Development of Antibacterial Compounds from 5-Methylfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-methylfuran-2-carboxylic acid as a scaffold for the development of novel antibacterial agents. This document outlines the background, synthesis protocols for derivatization, methods for antibacterial evaluation, and potential mechanisms of action.

Introduction: The Potential of Furan Derivatives in Antibacterial Drug Discovery

The furan nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The rise of antibiotic resistance necessitates the exploration of novel chemical entities, and furan-based compounds represent a promising avenue for the development of new therapeutics. This compound is a readily available starting material that can be chemically modified to generate a diverse library of compounds for antibacterial screening. Its derivatives, such as amides and hydrazones, have shown significant potential in inhibiting the growth of various pathogenic bacteria.

Key Findings from Preclinical Research

Research into furan derivatives has demonstrated their efficacy against a range of bacterial pathogens. Notably, derivatives of structurally similar furan carboxylic acids have shown potent activity. For instance, hydrazide-hydrazone derivatives of 5-nitrofuran-2-carboxylic acid have exhibited promising antimicrobial effects, in some cases surpassing the activity of reference antibiotics like nitrofurantoin, cefuroxime, and ampicillin[1][2]. The antibacterial action of these compounds is often attributed to their ability to interfere with the integrity of the bacterial cell wall and membrane[2][3].

Data Presentation: Antibacterial Activity of Furan Carboxylic Acid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative furan carboxylic acid derivatives against various bacterial strains. This data is compiled from studies on structurally related compounds and serves as a reference for the potential efficacy of this compound derivatives.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Hydrazide-Hydrazones | Hydrazone of 5-nitrofuran-2-carboxylic acid with 5-nitro-2-furyl moiety | Staphylococcus aureus | 1.95 - 15.62 | [4] |

| Hydrazone of 5-nitrofuran-2-carboxylic acid with 5-nitro-2-furyl moiety | Staphylococcus epidermidis | ≤ 3.91 | [2] | |

| Hydrazone of 5-nitrofuran-2-carboxylic acid with 5-nitro-2-furyl moiety | Bacillus subtilis | ≤ 3.91 | [2] | |

| Amides | N-(4-Benzamidophenyl)furan-2-carboxamide | Pseudomonas aeruginosa | - (Antibiofilm activity observed) | [5] |

| Pentanoic Acid Derivatives | (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 8 | [6] |

| (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivatives | Quinolone-resistant Staphylococcus aureus (QRSA) | 2 - 8 | [6] | |

| Methyl Esters | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 500 | [7] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | 500 | [7] |

Experimental Protocols

Protocol 1: Synthesis of 5-Methylfuran-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound, adapted from procedures for similar furan carboxamides[5].

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI)

-

Substituted anilines

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-